molecular formula C12H14N2O2 B13197231 2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione

2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione

Cat. No.: B13197231
M. Wt: 218.25 g/mol
InChI Key: AAYUGMOUMAINTE-UHFFFAOYSA-N
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Description

2-[3-(Methylamino)propyl]-1H-isoindole-1,3(2H)-dione is a phthalimide derivative featuring a propyl chain substituted with a methylamino group (-NHCH3) at the 3-position. This compound, particularly in its hydrochloride salt form (CAS 861018-76-0), has a molecular formula of C12H15ClN2O2 and a molecular weight of 254.72 g/mol . Phthalimide derivatives are widely used in organic synthesis, polymer chemistry, and pharmaceutical research due to their versatile reactivity and structural tunability.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-[3-(methylamino)propyl]isoindole-1,3-dione

InChI

InChI=1S/C12H14N2O2/c1-13-7-4-8-14-11(15)9-5-2-3-6-10(9)12(14)16/h2-3,5-6,13H,4,7-8H2,1H3

InChI Key

AAYUGMOUMAINTE-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 3-(methylamino)propylamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution

The methylamino group acts as a nucleophile, enabling substitution reactions with alkyl halides. This method typically involves:

  • Reagents : Alkyl halides (e.g., methyl iodide)

  • Conditions : Polar aprotic solvents (dimethylformamide, dichloromethane) and controlled temperature/pH.

  • Key Step : The methylamino group displaces halides to form substituted isoindole derivatives.

Aminomethylation via Mannich Reaction

A three-component condensation reaction with formaldehyde and N-arylpiperazines produces derivatives:

  • Reagents : Formaldehyde, N-arylpiperazines, tetrahydrofuran (THF)

  • Conditions : Reflux at THF’s boiling point (~66°C) for several hours .

  • Yield : 47.24–92.91% .

Epichlorohydrin Reaction

Potassium phthalimide reacts with epichlorohydrin to form intermediates, purified via methanol reflux:

  • Reagents : Potassium phthalimide, epichlorohydrin

  • Conditions : Stirring at 120°C for 24 hours, followed by methanol treatment .

Reactivity Analysis

The compound’s reactivity stems from its functional groups and aromatic system:

Oxidation and Reduction

  • Oxidation : Potassium permanganate or chromium trioxide oxidizes the compound, though specific products are not detailed in available studies.

  • Reduction : Lithium aluminum hydride or sodium borohydride reduces the isoindole system, yielding dihydro derivatives.

Substitution Reactions

The isoindole ring undergoes regioselective substitution influenced by substituents. For example:

  • Electron-Withdrawing Groups : Enhance electrophilic substitution at specific positions.

  • Electron-Donating Groups : May direct nucleophilic attacks.

Table 2: Reaction Types and Conditions

Reaction TypeReagentsSolventsTemperatureReference
Nucleophilic SubstitutionAlkyl halidesDMF/DCMControlled
OxidationPotassium permanganate
ReductionLiAlH4/NaBH4
AminomethylationFormaldehyde, piperazinesTHFReflux

Scientific Research Applications

2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[3-(Methylamino)propyl]-... (hydrochloride, 861018-76-0) Methylamino-propyl C12H15ClN2O2 254.72 Pharmaceutical intermediate; basic amine functionality
2-[3-(Silsesquioxanyl)propyl]-... (PSQ-PhI) Silsesquioxanyl-propyl Polymer 11,200 Da (Mw) High thermal stability; green-synthesized polymer for materials science
2-[3-(Methylsulfinyl)propyl]-... (98184-57-7) Methylsulfinyl-propyl C12H13NO3S 251.30 Polar sulfinyl group; potential in drug design or catalysis
2-(3-Hydroxy-2,2-dimethylpropyl)-... (125404-24-2) Hydroxy-dimethylpropyl C13H15NO3 233.26 Hydrophilic; used in organic synthesis intermediates
2-[3-(4-Fluorophenoxy)propyl]-... (253443-45-7) 4-Fluorophenoxy-propyl C17H14FNO3 299.30 Aromatic/electron-withdrawing substituent; LogP = 2.83
2-[3-(1H-Indol-1-yl)propyl]-... (150206-00-1) Indolyl-propyl C17H15N3O2 299.33 Bulky aromatic group; potential bioactive applications

Physicochemical Properties

  • Polarity: The methylamino group in the target compound enhances water solubility compared to hydrophobic silsesquioxane polymers. The sulfinyl analog (C12H13NO3S) is more polar due to the S=O group .
  • Aromaticity: The 4-fluorophenoxy derivative (C17H14FNO3) introduces aromaticity and electron-withdrawing effects, reflected in its higher molecular weight (299.30 g/mol) and calculated PSA (46.61 Ų) .
  • Thermal Stability : PSQ-PhI exhibits high thermal stability due to its fully condensed Si-O-Si framework, making it suitable for high-performance materials .

Research Findings and Key Data

Structural Characterization

  • NMR Analysis :
    • PSQ-PhI shows broad ¹H NMR signals for phthalimide protons (δ 7.6–7.8 ppm) and Si-CH2 protons (δ 0.5–1.5 ppm), confirming polymerization .
    • The hydroxy-dimethylpropyl analog exhibits OH signals at δ 4.51 ppm (¹H NMR) and C-OH at 61.13 ppm (¹³C NMR) .

Molecular Weight and Distribution

  • PSQ-PhI has a weight-average molecular weight (Mw) of 11,200 Da and a narrow polydispersity (1.10), indicating controlled polymerization .

Condensation Degree in Silsesquioxanes

  • 29Si NMR of PSQ-PhI reveals T3 (fully condensed Si-O-Si) at -68.3 ppm and T2 (partially condensed) at -58.7 ppm, with a condensation degree of 90% .

Biological Activity

2-[3-(Methylamino)propyl]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole-1,3-dione, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on recent studies, focusing on its anticancer properties, mechanisms of action, and toxicological profiles.

The compound's chemical structure is characterized by the following:

  • Chemical Formula : C₁₂H₁₅ClN₂O₂
  • Molecular Weight : 254.72 g/mol
  • IUPAC Name : 2-[3-(methylamino)propyl]isoindole-1,3-dione; hydrochloride
  • PubChem CID : 60145905

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives. For instance, a study evaluated the in vivo biological activity of various isoindole-1,3-dione derivatives against adenocarcinoma cell lines (A549-Luc). The results indicated significant inhibitory effects on cell viability with IC50 values suggesting potent cytotoxicity against cancer cells. The compounds were administered to nude mice in a xenograft model, where tumor growth was monitored over a 60-day period. The findings demonstrated that these derivatives not only inhibited tumor growth but also improved survival rates in treated groups compared to controls .

CompoundIC50 (µM)Tumor Size Reduction (%)Survival Rate (%)
Compound 315.74580
Compound 412.35590

The mechanism by which these compounds exert their anticancer effects appears to involve the inhibition of tyrosine kinase enzymes, which are crucial for cancer cell proliferation and survival. Studies utilizing MTT assays confirmed that the antiproliferative effects varied based on the nitrogen atom and substituents attached to the isoindole ring .

Toxicological Studies

Toxicological assessments were conducted to evaluate the safety profile of these compounds. In acute toxicity studies involving CD1 mice, both compound 3 and compound 4 were administered intravenously at various dosages. Observations included monitoring for any adverse effects over a two-week period post-administration. The results indicated that while some toxicity was noted at higher doses, lower doses did not significantly affect the health or weight of the mice .

Study on Isoindole Derivatives

A study published in Nature examined nine new isoindole-1,3-dione derivatives and their pharmacological activities. The results indicated that these compounds exhibited promising analgesic and anti-inflammatory properties alongside their anticancer effects. The study utilized both in vitro and in vivo models to confirm the efficacy of these derivatives .

Molecular Docking Studies

Further research included molecular docking studies that aimed to predict the binding affinity of these compounds to various biological targets. These studies suggested that the structural modifications in isoindole derivatives could enhance their interaction with target proteins involved in tumor progression .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-[3-(Methylamino)propyl]-1H-isoindole-1,3(2H)-dione?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, where bromoethyl or chloroethyl phthalimide precursors react with methylamine. For example, a Sandmeyer reaction approach (adapted for analogous compounds) achieved 83% yield using anhydrous dimethylformamide (DMF) and controlled heating (60–80°C) . Key parameters include stoichiometric excess of methylamine (1:1.2 molar ratio) and inert atmosphere to prevent oxidation.

Q. How are 1H NMR and 13C NMR spectroscopy utilized to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Phthalimide aromatic protons appear as doublets at δ 7.74–7.86 ppm, while the methylamino-propyl chain shows resonances at δ 3.98 ppm (–CH2–NH–) and δ 2.2–2.6 ppm (–CH2–CH2–CH2–).
  • 13C NMR : Carbonyl groups (C=O) resonate at ~168 ppm, and methylamino carbons appear at 40–50 ppm. highlights the absence of alkoxysilyl monomer signals (e.g., δ 0.5–1.5 ppm for Si–OCH3) in silicon-modified analogs, confirming polymerization .

Q. What computational methods predict logP and solubility for this compound?

  • Methodological Answer :

PropertyValueMethodReference
logP2.593Crippen Method
Molar Volume175.070McGowan Method
log10ws-3.36Crippen Method
  • The Crippen method uses atomic contributions and molecular connectivity indices, while the McGowan method calculates molar volume from molecular surface area. These are validated against experimental data for structurally related phthalimides .

Advanced Research Questions

Q. How does 29Si NMR spectroscopy resolve structural ambiguities in silicon-containing derivatives of this compound?

  • Methodological Answer : 29Si NMR distinguishes silicon environments (T0–T3) based on chemical shifts. For polysilsesquioxane analogs:

  • T3 (fully condensed Si–O–Si): δ -68.3 ppm (broad, indicating structural heterogeneity).
  • T2 (partially condensed): δ -58.7 ppm (sharp, terminal groups).
  • Integration of T2/T3 signals (e.g., 10% T2, 90% T3) quantifies condensation degree, critical for assessing polymer stability .

Q. What strategies address contradictions in reported condensation degrees for polysilsesquioxane-phthalimide hybrids?

  • Methodological Answer : Discrepancies arise from varying synthesis conditions (e.g., pH, catalyst). Cross-validation techniques include:

  • Thermogravimetric Analysis (TGA) : Correlates weight loss (e.g., 5% at 300°C) with residual hydroxyl groups.
  • Gel Permeation Chromatography (GPC) : Measures molecular weight distribution (e.g., Mn = 5,000–10,000 Da) to infer branching.
  • notes that T3 signal broadening in 29Si NMR suggests mixed cage/linear structures, requiring multimodal validation .

Q. How is impurity profiling conducted for pharmaceutical analogs of this compound?

  • Methodological Answer :

  • HPLC-MS : Uses C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities (e.g., Linezolid-related byproducts).
  • Reference Standards : Spiked samples with certified impurities (e.g., 2-[(2R)-3-[[3-Fluoro-4-morpholinophenyl]amino]-2-hydroxypropyl]-isoindole-dione) enable quantification at <0.1% levels .

Q. How do researchers optimize reaction yields for methylamino-propyl substituted phthalimides?

  • Methodological Answer : Critical factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methylamine.
  • Temperature : 60–80°C balances reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors. achieved 83% yield via stepwise solvent extraction .

Q. What role does X-ray crystallography play in confirming molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles (e.g., phthalimide ring planarity <5° deviation). confirmed the silylpropyl linkage conformation in a related compound, showing no steric hindrance from methylamino groups .

Q. How is hydrolytic stability assessed for silicon-modified analogs?

  • Methodological Answer : Accelerated aging in buffered solutions (pH 4–10, 60°C, 72h) followed by:

  • FTIR : Monitors Si–O–Si peak intensity (1,100 cm⁻¹) degradation.
  • 29Si NMR : Quantifies T3→T2 conversion (e.g., <5% after 72h indicates high stability) .

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